molecular formula C27H34N2O5 B1487256 Streptophenazine J CAS No. 1802939-30-5

Streptophenazine J

Cat. No.: B1487256
CAS No.: 1802939-30-5
M. Wt: 466.6 g/mol
InChI Key: ZDFPHWFJRDWIPF-QEWORCMCSA-N
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Description

Streptophenazine J is a specialized phenazine derivative isolated from Streptomyces species, recognized for its antibiotic properties against Gram-positive bacteria . This compound belongs to the streptophenazine family, a subgroup of phenazine natural products characterized by a 1,6-disubstituted phenazine core structure with variable alkyl side chains . Research into this class of compounds indicates significant interest due to their antibacterial activities, with studies showing efficacy against pathogens like Bacillus cereus . The structural core of streptophenazines, which includes this compound, consists of two benzene rings linked by two nitrogen atoms, allowing for diverse derivatization that influences their biological activity . The molecular formula of this compound is C27H34N2O5, and it has a molecular weight of 466.6 g/mol . Researchers utilize this compound in microbiological and biochemical studies to explore the structure-activity relationships of phenazine compounds and to investigate new pathways for combating drug-resistant bacteria. Its value lies in its role as a chemical tool for probing bacterial responses and developing novel therapeutic agents. This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-[(1S,2R)-1-hydroxy-2-methoxycarbonyl-8-methyldecyl]phenazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N2O5/c1-5-17(2)11-7-6-8-12-20(27(32)34-4)25(30)18-13-9-15-21-23(18)28-22-16-10-14-19(24(22)29-21)26(31)33-3/h9-10,13-17,20,25,30H,5-8,11-12H2,1-4H3/t17?,20-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDFPHWFJRDWIPF-QEWORCMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCCCC(C(C1=C2C(=CC=C1)N=C3C(=N2)C=CC=C3C(=O)OC)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)CCCCC[C@H]([C@@H](C1=C2C(=CC=C1)N=C3C(=N2)C=CC=C3C(=O)OC)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isolation and Microbial Ecology of Streptophenazine J and Analogues

Identification of Producer Strains and Habitats

The discovery of streptophenazines is intrinsically linked to the exploration of unique microbial habitats, particularly marine and endophytic environments. Members of the genus Streptomyces are the most prominent producers of this class of compounds.

Marine environments have proven to be a rich reservoir for Streptomyces species that synthesize a diverse array of streptophenazines. These bacteria have been isolated from various marine sources, indicating their adaptation to and prevalence in these ecosystems.

One notable example is Streptomyces sp. HB202, which was isolated from the marine sponge Halichondria panicea collected from the Baltic Sea in Germany. mdpi.com This strain is known to produce a series of streptophenazines, including streptophenazines A–H. mdpi.comnih.gov Further investigations into marine actinomycetes led to the isolation of Streptomyces sp. 182SMLY, from which streptophenazines M-O, alongside known analogues like streptophenazines A and B, were identified. nih.govresearchgate.net

The marine-derived Streptomyces globisporus SCSIO LCY30, isolated from Weizhou Island in the South China Sea, has also been identified as a producer of streptophenazines O and M. nih.govnih.govresearchgate.net Another marine strain, Streptomyces sp. CNB-091, is noted for carrying the biosynthetic gene cluster responsible for streptophenazine production. acs.orgnih.gov Additionally, a soil-derived strain, Streptomyces sp. ID63040, which produces N-acetyl-cysteinylated streptophenazines, possesses a biosynthetic gene cluster highly similar to that of the marine Streptomyces sp. CNB-091. acs.org

The following table summarizes key marine Streptomyces strains and the streptophenazines they produce.

Producer StrainSource HabitatIsolated Streptophenazines
Streptomyces sp. HB202Marine Sponge (Halichondria panicea), Baltic SeaStreptophenazines A-H
Streptomyces sp. 182SMLYMarine Environment(-)-Streptophenazines M-O, (-)-Streptophenazines A and B
Streptomyces globisporus SCSIO LCY30Marine Environment, Weizhou Island, ChinaStreptophenazin O and M
Streptomyces sp. CNB-091Marine EnvironmentCarries streptophenazine biosynthetic gene cluster

Endophytic microorganisms, which reside within the tissues of living plants, represent another significant source of phenazine (B1670421) compounds. While the isolation of streptophenazine J itself from an endophyte is not prominently documented, the capacity of endophytic Streptomyces to produce other phenazine derivatives is well-established, suggesting a potential for these environments to harbor streptophenazine producers. nih.govjuniperpublishers.com

For instance, an endophytic bacterium, Streptomyces sp. strain UICC B-92, was isolated from the medicinal plant Neesia altissima and was found to produce a phenazine derivative. nih.gov This highlights the role of endophytes in synthesizing bioactive compounds that may protect their host plants. nih.gov In another study, a novel bioactive phenazine compound was extracted from Streptomyces kebangsaanensis, an endophyte isolated from the ethnomedicinal plant Portulaca oleracea. researchgate.net These findings underscore that endophytic microbial communities are a promising frontier for the discovery of new phenazine compounds. nih.govresearchgate.net

The geographical distribution of streptophenazine-producing isolates appears to be widespread, with a significant concentration in marine ecosystems. Isolates have been identified from diverse locations such as the Baltic Sea in Germany and the South China Sea. mdpi.comresearchgate.net These marine habitats include not only the water column but also symbiotic associations with marine invertebrates like sponges. mdpi.comresearchgate.net

Beyond marine environments, Streptomyces capable of producing phenazine-type compounds are ubiquitous in terrestrial soils and plant-root microbiomes. nih.govelifesciences.orgmdpi.com The presence of a Streptomyces strain (ID63040) in soil, which produces streptophenazine derivatives, points to the broad ecological distribution of these bacteria. acs.org Phenazine-producing bacteria, in general, are found in various agricultural soils and are particularly enriched in the rhizospheres of plants. nih.govelifesciences.org Their distribution can be influenced by environmental factors such as climate, with a positive correlation observed between phenazine-producing bacteria and warmer, more arid soils. nih.govelifesciences.org

Culture and Fermentation Strategies for Metabolite Production

The production of streptophenazines in laboratory settings is highly dependent on the cultivation and fermentation strategies employed. Researchers have developed various methods to enhance the yield and diversity of these metabolites.

Maximizing the production of a target metabolite like this compound requires the careful optimization of fermentation parameters. frontiersin.orgalliedacademies.org For the marine strain Streptomyces HB202, controlling physical and chemical conditions in stirred tank reactors (STR) has been shown to be effective. mdpi.com By maintaining a constant pH of 9 and ensuring a minimum oxygen content of 30% air saturation, researchers were able to significantly decrease the fermentation time from 90 hours in a 10 L reactor to 40 hours in a 200 L reactor to achieve maximum streptophenazine production. mdpi.com

General strategies for enhancing secondary metabolite yields in Streptomyces often involve a systematic approach to media composition and culture conditions. plos.orgnih.gov Techniques such as Response Surface Methodology (RSM) are widely used to statistically optimize multiple factors that influence production. plos.orgresearchgate.net This can lead to significant increases in yield compared to unoptimized conditions. plos.org For example, optimizing factors like glucose concentration, temperature, and inoculum amount resulted in a 12.33% increase in antibacterial activity for metabolites produced by a Streptomyces strain. plos.org

The following table details the optimized fermentation parameters for Streptomyces sp. 1-14, illustrating a typical approach to enhancing metabolite production.

ParameterOptimized Value
Glucose38.877 g/L
CaCl₂·2H₂O0.161 g/L
Temperature29.97°C
Inoculation Amount8.93%

The "One Strain Many Compounds" (OSMAC) approach is a powerful strategy for unlocking the full biosynthetic potential of a single microbial strain by systematically altering cultivation parameters. nih.govfrontiersin.org This method has been successfully applied to induce the production of a wider range of secondary metabolites, including previously undetected or "silent" streptophenazines. nih.govsemanticscholar.org

A notable application of the OSMAC strategy involved the marine-derived Streptomyces globisporus SCSIO LCY30. nih.govnih.gov By cultivating this strain in various different culture media, researchers were able to activate the production of not only streptophenazines but also other classes of compounds like angucyclines and a macrolide dimeric. nih.govnih.govresearchgate.net This demonstrates that minor changes in nutrient composition can trigger the expression of different biosynthetic gene clusters. nih.govfrontiersin.org

Another approach that aligns with the OSMAC philosophy is the use of chemical elicitors. In one study, subinhibitory concentrations of antibiotics were used to modulate the production of streptophenazines A-H in a marine Streptomyces isolate. nih.gov The addition of tetracycline (B611298) induced the production of streptophenazines F and G and increased the yield of streptophenazines A-D, while bacitracin primarily stimulated the production of streptophenazine H. nih.gov This highlights how external chemical cues can be used to diversify the metabolic output of a single strain.

Biosynthetic Pathways and Genetic Analysis of Streptophenazines

Characterization of Biosynthetic Gene Clusters (BGCs)

The biosynthesis of streptophenazines is directed by dedicated biosynthetic gene clusters (BGCs). These clusters house the genetic blueprints for the enzymes that construct the characteristic phenazine (B1670421) core, the polyketide-derived side chains, and any additional moieties, such as amino acid-derived components.

Identification of the spz and spn Gene Clusters

Research has led to the identification of key gene clusters responsible for streptophenazine biosynthesis. One such cluster, designated as spz, was discovered in the marine actinomycete Streptomyces sp. CNB-091. nih.govbvsalud.org This hybrid phenazine-type BGC was found to be cryptic, meaning it was not expressed under standard laboratory conditions. nih.govnih.gov Activation of the spz cluster through genetic engineering techniques resulted in the production of a diverse array of streptophenazine compounds. nih.govucsd.edu

Another highly similar gene cluster, named spn, was identified in Streptomyces globisporus SCSIO LCY30. mdpi.comnih.govresearchgate.net The spn cluster shares significant homology with the spz cluster, indicating a conserved biosynthetic strategy for this class of molecules across different Streptomyces species. mdpi.comresearchgate.net The identification of these clusters has been instrumental in understanding the genetic basis of streptophenazine production.

Role of Phenazine Core Genes (phzE, phzF, spn16-21)

At the heart of streptophenazine biosynthesis is the formation of the phenazine core structure. This process is orchestrated by a conserved set of genes, homologous to the well-characterized phz genes found in other phenazine-producing bacteria like Pseudomonas. beilstein-journals.orgusm.edunih.gov

The enzymes PhzE and PhzF play pivotal roles in the initial steps of this pathway. usm.edunih.govresearchgate.net PhzE catalyzes the conversion of chorismic acid to 2-amino-2-deoxyisochorismic acid (ADIC). nih.gov Subsequently, PhzF is responsible for the isomerization of trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA), a key intermediate, to a reactive ketone. researchgate.netasm.orgdesy.de This ketone then undergoes condensation to form the basic phenazine scaffold. nih.gov

In the spz and spn gene clusters, the genes spz16-21 and spn16-21, respectively, are the designated phenazine core genes. nih.govmdpi.comnih.gov These genes encode the enzymes necessary for the synthesis of the phenazine-1,6-dicarboxylic acid (PDC) scaffold, which serves as the foundation for the various streptophenazine derivatives. nih.gov

Integration of Polyketide Synthase (PKS) and Nonribosomal Peptide Synthetase (NRPS) Components

A defining feature of streptophenazine biosynthesis is the integration of polyketide synthase (PKS) and, in some cases, nonribosomal peptide synthetase (NRPS) machinery. nih.govnih.govresearchgate.net This integration is responsible for the structural diversity observed within the streptophenazine family.

The spz and spn gene clusters both contain a suite of PKS genes (spz4-12 and spn4-11, respectively). nih.govmdpi.comnih.gov These Type I PKS genes are responsible for the biosynthesis and attachment of the variable alkyl side chains at the C-6 position of the phenazine core. ucsd.edumdpi.com The PKS modules iteratively add and modify extender units, such as malonyl-CoA and methylmalonyl-CoA, to build the polyketide chain. mdpi.com

Furthermore, the spz cluster from Streptomyces sp. CNB-091 contains a gene, spz15, which encodes a nonribosomal peptide synthetase (NRPS) adenylation enzyme. nih.govucsd.edu This discovery was significant as it linked NRPS biochemistry to streptophenazine biosynthesis, a previously unobserved phenomenon. nih.gov This NRPS component is responsible for the incorporation of amino acid-derived moieties into the final streptophenazine structure. nih.govnih.gov

Enzymatic Mechanisms in Streptophenazine Biosynthesis

The intricate structures of streptophenazines are the result of a series of precise enzymatic reactions. Understanding these mechanisms provides insight into how the various biosynthetic modules work in concert to assemble the final natural product.

Role of Specific Biosynthetic Enzymes (e.g., Spz15 Adenylation Enzyme)

The spz15 gene product from Streptomyces sp. CNB-091 is a particularly noteworthy enzyme. nih.govucsd.edu It is an atypical, discrete adenylation enzyme that functions as part of the NRPS machinery. nih.govnih.gov Phylogenetic analysis reveals that Spz15 belongs to a distinct clade of adenylation proteins. nih.gov

The primary role of the Spz15 adenylation enzyme is to activate and incorporate an N-formylglycine moiety onto the streptophenazine scaffold. nih.govucsd.edu This finding was unprecedented and expanded the known chemical diversity of the streptophenazine family. nih.govnih.gov The characterization of Spz15 highlights the novel enzymatic strategies employed by nature to generate complex and bioactive molecules. nih.gov

Precursor Incorporation and Chain Elongation Mechanisms

The biosynthesis of streptophenazines begins with the construction of the phenazine-1,6-dicarboxylic acid (PDC) core from chorismic acid-derived precursors. nih.gov The PKS machinery then takes over to synthesize the C-6 alkyl side chain. This process involves the loading of a starter unit and subsequent elongation with extender units, with each module of the PKS responsible for a specific condensation and modification step. mdpi.com

The fully assembled polyketide chain is then attached to the phenazine core. In the case of streptophenazines produced by the spz cluster, the NRPS component, including the Spz15 adenylation enzyme, can further modify the molecule by adding an amino acid-derived unit. nih.gov This modular and combinatorial nature of the biosynthetic pathway allows for the generation of a wide range of streptophenazine analogues, including Streptophenazine J.

Genetic Engineering and Pathway Refactoring for Enhanced Production and Diversity

The biosynthesis of many microbial secondary metabolites, including streptophenazines, is often governed by biosynthetic gene clusters (BGCs) that are poorly expressed or completely silent under typical laboratory conditions. frontiersin.orgucsd.edu This transcriptional silence presents a significant barrier to discovering and characterizing new natural products. nih.gov Genetic engineering, particularly pathway refactoring and heterologous expression, provides powerful tools to overcome this limitation, unlocking the cryptic biosynthetic potential of microorganisms. frontiersin.orgnih.gov

Transcriptional Activation of Cryptic Gene Clusters

The challenge of activating silent BGCs is a well-documented issue in natural product discovery. ucsd.edunih.gov Many BGCs remain transcriptionally inactive even when transferred to a heterologous host, due to issues like impaired regulation or the absence of specific transcriptional activators. nih.gov A primary strategy to circumvent this is the direct transcriptional activation of the cryptic cluster by refactoring the pathway with strong, constitutive promoters. ucsd.eduresearchgate.net

A seminal study on the streptophenazine (spz) gene cluster from the marine actinomycete Streptomyces sp. CNB-091 demonstrated the power of this approach. nih.gov The native spz cluster was found to be cryptic, but researchers successfully activated it by inserting engineered promoter cassettes. nih.govresearchgate.net This process of "refactoring" involves replacing the native, non-functional, or unknown regulatory elements with well-characterized promoters to force gene expression. ucsd.edu

In one instance, a bidirectional promoter cassette was inserted, which alone was sufficient to initiate the transcription of all the biosynthetic genes within the previously silent cluster. nih.gov The introduction of various constitutive promoters, such as ermE*p and actIp, at different locations within the BGC led to the robust production of streptophenazines. frontiersin.orgnih.gov This targeted activation not only enabled the production of known compounds but also led to a significant increase in chemical diversity, resulting in the generation of over 100 different phenazine compounds. ucsd.edunih.gov Among these were novel streptophenazines containing a rare N-formylglycine moiety, which exhibited potent antibiotic activity. ucsd.edunih.gov

The native spz BGC contains several putative regulatory genes, including homologs of TetR and LysR (predicted repressors) and LuxR (a predicted activator). ucsd.edu By inserting constitutive promoters, the engineered system bypasses the complex, and often non-functional, native regulatory network, providing a direct and effective method for gene cluster activation. ucsd.edu

Promoter CassetteTypeFunction in Streptophenazine BGC RefactoringSource
ermE*p Constitutive PromoterUsed to drive the expression of the silent streptophenazine gene cluster. frontiersin.orgnih.gov
actIp Constitutive PromoterUsed in combination with other promoters to activate the cryptic pathway. frontiersin.orgnih.gov
Bidirectional Promoter Engineered CassetteSufficient on its own to activate transcription of all biosynthetic genes in the cluster. nih.gov

Heterologous Expression Systems for Biosynthesis

Heterologous expression is a cornerstone strategy for the production of natural products from genetically intractable or slow-growing native organisms. frontiersin.orgmdpi.com This technique involves cloning a complete BGC from its original producer and introducing it into a more amenable, well-characterized "chassis" or host strain. frontiersin.orgresearchgate.net This approach offers several advantages, including access to mature genetic manipulation tools and clearer metabolic backgrounds in the host, which can simplify purification and analysis. frontiersin.orgfrontiersin.org

The successful activation of the streptophenazine gene cluster was achieved through its heterologous expression in a surrogate host. nih.gov The cryptic hybrid phenazine-type BGC (spz) was cloned from the marine-derived Streptomyces sp. CNB-091 and introduced into Streptomyces coelicolor M1146, a widely used host for secondary metabolite production. nih.gov

However, heterologous expression alone is not always a panacea for silent BGCs. nih.gov The streptophenazine cluster, for example, remained transcriptionally silent even within the validated S. coelicolor host until it was refactored with promoter cassettes as described previously. frontiersin.orgnih.gov This highlights that a combination of heterologous expression and pathway refactoring is often necessary to unlock a BGC's full biosynthetic potential. nih.govacs.org The process allows for the circumvention of issues related to the native producer, such as slow growth or resistance to genetic manipulation, while the refactoring step directly addresses the problem of transcriptional silence in the new environment. nih.govfrontiersin.org

The selection of an appropriate heterologous host is a critical factor for success. mdpi.comresearchgate.net Streptomyces species like S. coelicolor, S. lividans, and S. albus are frequently used due to their well-established genetic systems and their inherent ability to produce complex secondary metabolites, making them suitable platforms for expressing large and complex pathways like the one for streptophenazine biosynthesis. researchgate.net

ComponentDescriptionRole in this compound BiosynthesisSource
Native Producer Streptomyces sp. CNB-091Original source of the cryptic streptophenazine (spz) biosynthetic gene cluster. ucsd.edunih.gov
Heterologous Host Streptomyces coelicolor M1146A genetically tractable host used to express the cloned and refactored spz gene cluster. nih.gov
Expression Vector Cosmid (e.g., pKDB03, pKDB04)A cloning vector used to carry the large spz BGC and introduce it into the heterologous host. nih.gov

Structural Elucidation and Stereochemical Characterization of Streptophenazine J

Advanced Spectroscopic Techniques for Structure Determination

The definitive structure of Streptophenazine J was established through a combination of powerful spectroscopic methods, each providing crucial pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis (1D and 2D)

One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy were instrumental in delineating the planar structure of this compound. mdpi.com Analysis of the NMR data revealed that this compound is an isomer of Streptophenazine I. mdpi.com The key difference identified through ¹H-¹H COSY correlations was the position of a methyl group. In this compound, a ¹H-¹H COSY correlation from H-6' indicated the presence of a methyl group at the C-6' position, which is different from the substitution pattern in Streptophenazine I. mdpi.com The signals corresponding to the phenazine (B1670421) skeleton in the ¹H-NMR spectra were found to be identical to those of other related streptophenazines, suggesting a conserved core structure. mdpi.com

Table 1: ¹H and ¹³C NMR Data for this compound (in MeOH-d₄)

Position δC (ppm) δH (ppm, mult., J in Hz)
1 141.2
2 133.0 8.33 (d, 8.8)
3 130.6 7.91 (dd, 8.8, 7.1)
4 137.3 8.35 (d, 7.1)
4a 134.1
5a 144.3
6 137.5
7 129.1 7.82 (d, 7.0)
8 131.6 7.89 (dd, 8.8, 7.0)
9 135.0 8.24 (d, 8.8)
9a 141.9
10a 127.8
1-COOCH₃ 167.3
1-COOCH₃ 53.4 4.11 (s)
1' 76.8 5.34 (d, 8.9)
2' 42.1 3.20 (m)
2'-COOCH₃ 175.7
2'-COOCH₃ 52.3 3.61 (s)
3' 26.6 1.80 (m)
4' 29.5 1.39 (m), 1.25 (m)
5' 39.8 1.58 (m)
6' 31.8 1.69 (m)
6'-CH₃ 19.8 0.94 (d, 6.6)
7' 23.2 0.88 (d, 6.6)

Data sourced from Kunz et al., 2014. mdpi.com

High-Resolution Mass Spectrometry (HRESI-MS) for Elemental Composition

High-resolution electrospray ionization mass spectrometry (HRESI-MS) was employed to ascertain the elemental composition of this compound. The analysis yielded a molecular formula of C₂₅H₃₁N₂O₆ based on the observed mass-to-charge ratio (m/z 455.21637 [M+H]⁺), which closely matched the calculated value of 455.21766. mdpi.com This information, combined with NMR data, confirmed that this compound is an isomer of Streptophenazine I. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is characteristic of the phenazine chromophore. mdpi.comnih.govucsd.edu It displays absorption maxima (λ_max) at approximately 251 nm and 366 nm. mdpi.comnih.gov This spectroscopic signature is a hallmark of the streptophenazine family of compounds and provided initial evidence for its classification within this group. mdpi.comnih.govucsd.edu The UV spectrum of this compound was found to be nearly identical to that of Streptophenazine I, further supporting their isomeric relationship. mdpi.com

Determination of Absolute and Relative Configurations

Establishing the precise three-dimensional arrangement of atoms, or stereochemistry, is a critical aspect of structural elucidation. For this compound, this was a challenging endeavor.

Circular Dichroism (CD) Spectroscopy for Chiral Assignment

Circular dichroism (CD) spectroscopy, a technique sensitive to the chiral environment of a chromophore, is often used to determine the absolute configuration of streptophenazines. nih.govresearchgate.net The stereocenter at C-1', being close to the phenazine chromophore, typically generates a characteristic Cotton effect. researchgate.net For instance, a negative Cotton effect around 251 nm is indicative of a 1'S configuration. nih.govresearchgate.net However, in the case of this compound, obtaining a reproducible CD spectrum proved to be difficult. This was attributed to the generally low intensity of CD curves for streptophenazines and the stereochemical instability of this compound itself. researchgate.net Consequently, the absolute configuration of this compound could not be definitively assigned using this method. researchgate.net

Analysis of J-Coupling Constants for Stereochemistry

The analysis of ³J coupling constants between adjacent protons in NMR spectra is a powerful tool for determining relative stereochemistry. researchgate.netacs.org For streptophenazines, the coupling constant between H-1' and H-2' (³J_H1'-H2') is particularly informative for deducing the relative configuration at these two stereocenters. researchgate.netacs.org However, for this compound, specific values for this coupling constant and a conclusive stereochemical assignment based on this analysis are not clearly reported in the available literature, partly due to its instability. researchgate.net

Crystallographic Data for Core Structural Validation

Direct single-crystal X-ray diffraction analysis for this compound has not been reported, primarily due to its inherent instability which impedes the formation of suitable crystals. nih.gov However, the core structural framework of the streptophenazine series has been unequivocally established through the crystallographic analysis of related members.

The foundational 1,6-disubstituted phenazine skeleton was definitively confirmed through the total synthesis and subsequent X-ray crystallographic analysis of Streptophenazine A. doi.orgmdpi.com This pivotal study provided conclusive evidence for the connectivity of the side chain at the C-6 position of the phenazine ring, resolving earlier ambiguities that suggested a possible 1,9-disubstitution pattern. doi.org Given the high degree of similarity in NMR data and the assumption of a common biosynthetic pathway for all derivatives produced by the same Streptomyces strain, this 1,6-disubstitution pattern is considered a conserved feature across the entire streptophenazine family, including this compound. doi.orgmdpi.com

Structural Revisions and Isomeric Relationships within Streptophenazine Series

The history of the streptophenazine class is marked by several structural and stereochemical revisions. Initial reports on compounds like Streptophenazine G were later corrected through asymmetric total synthesis, which established the absolute configuration as 1′S,2′R,6′S. researchgate.net Similarly, the structure of Streptophenazine A was also revised. biorxiv.org These instances highlight the complexity of the alkyl side chains and the subtlety of their spectroscopic signatures, necessitating rigorous analytical methods for accurate characterization. doi.orgresearchgate.netbiorxiv.org This context of structural fluidity is important when considering the challenges associated with less stable members of the series like this compound. nih.gov

This compound was first isolated from a sponge-derived Streptomyces strain (HB202). doi.org High-resolution electrospray ionization mass spectrometry (HRESI-MS) established its molecular formula as C₂₅H₃₁N₂O₆. doi.org This formula, along with its characteristic UV spectrum, identified it as an isomer of the co-isolated Streptophenazine I. doi.org

Detailed NMR analysis, particularly 1H–1H COSY data, revealed the key structural difference between the two isomers. While Streptophenazine I possesses a methyl group at the C-7′ position of the alkyl side chain, this group is absent in this compound. Instead, analysis of the H-6' correlations in this compound indicated the presence of a methyl group at the CH-6′ position. doi.org This shift in methylation site on the heptyl side chain is the defining isomeric difference between this compound and Streptophenazine I. doi.org

Table 1: General Properties of this compound

Property Data Source
Molecular Formula C₂₅H₃₁N₂O₆ doi.org
HRESI-MS [M+H]⁺ m/z 455.21637 doi.org
Isomeric Relationship Isomer of Streptophenazine I doi.org

| Key Structural Feature | Methyl group at CH-6' position | doi.org |

Table 2: Comparison of Isomeric Features of Streptophenazine I and J

Feature Streptophenazine I This compound Source
Methylation Site 7'-CH₃ 6'-CH₃ doi.org

| Stereochemical Stability | Stable | Unstable | nih.govdoi.org |

A significant hurdle in the complete structural elucidation of this compound is its stereochemical instability. nih.gov This instability makes it difficult to obtain reproducible analytical data, particularly for chiroptical methods like circular dichroism (CD) spectroscopy. nih.gov While CD spectra were successfully measured for the more stable isomers Streptophenazine I and K, allowing for the assignment of their 1′S,2′R configurations, attempts to acquire a reproducible CD spectrum for this compound were unsuccessful. nih.gov

This instability is cited as the primary reason for the difficulty in performing an accurate and complete structure elucidation, leaving the absolute configuration of its stereocenters undefined. nih.govdoi.org The challenges underscore the delicate nature of some natural products and the limitations of analytical techniques when faced with stereochemically labile molecules. nih.gov

Synthetic Approaches and Chemical Derivatization of Streptophenazine Scaffolds

Total Synthesis Strategies for Streptophenazine Analogues

The total synthesis of streptophenazines is a challenging endeavor that requires precise control over the construction of the substituted phenazine (B1670421) core and the stereochemically rich side chains. mdpi.com The development of modular synthetic platforms is crucial for accessing a variety of analogues for biological evaluation. researchgate.net Seminal work in this area includes the total synthesis of streptophenazines A and G, which was instrumental in revising their initially proposed structures and unambiguously determining their absolute configurations. mdpi.comnih.gov

A common retrosynthetic strategy involves disconnecting the phenazine nucleus into simpler aromatic building blocks, such as a nitroarene and an aniline (B41778) derivative. mdpi.com The intricate side chain is typically installed at a later stage through stereoselective reactions. mdpi.com

A critical aspect of streptophenazine synthesis is the establishment of the correct stereochemistry in the side chain. Asymmetric synthesis methodologies are employed to control the formation of these chiral centers. researchgate.net The asymmetric total synthesis of (-)-streptophenazine A and (-)-streptophenazine G successfully utilized chiral auxiliaries to direct stereoselective reactions. mdpi.comresearchgate.net

One of the key methodologies is the Evans asymmetric alkylation reaction, which uses chiral oxazolidinones to introduce substituents with high diastereoselectivity. mdpi.com This approach is foundational for preparing chiral building blocks that are later incorporated into the final molecule. mdpi.com Furthermore, asymmetric aldol (B89426) reactions have been pivotal in constructing the side chain of streptophenazines. mdpi.com For instance, the synthesis of (-)-streptophenazine A involved an asymmetric aldol reaction between a key phenazine aldehyde intermediate and the enolate of a chiral oxazolidinone to install two stereocenters with a high degree of control. mdpi.com

Table 1: Key Asymmetric Reactions in Streptophenazine Synthesis

Reaction Type Chiral Reagent/Auxiliary Purpose in Synthesis Reference
Asymmetric Alkylation Chiral Oxazolidinones (e.g., (4R,5S)-4-methyl-5-phenyloxazolidin-2-one) To create chiral intermediates with specific stereochemistry for the side chain. researchgate.netmdpi.com

The successful application of these methods not only enabled the synthesis of the natural products but also confirmed the absolute configuration of streptophenazine G as 1'S,2'R,6'S. researchgate.net

The total synthesis of streptophenazine analogues proceeds through a sequence of well-defined intermediates and reactions. The synthesis of (-)-streptophenazine A by Yang et al. provides a clear illustration of these pathways. mdpi.com

The retrosynthetic plan began by disconnecting the target molecule at the central phenazine ring, leading back to a nitroarene (146) and an aniline (147) as the fundamental building blocks. mdpi.com The forward synthesis commences with the coupling of these precursors to construct the phenazine core. Subsequent functional group manipulations, including methylation and benzylic oxidation, lead to the formation of a crucial synthetic intermediate: a phenazine aldehyde. mdpi.com This aldehyde serves as a key branching point in a modular synthetic platform, allowing for the introduction of various side chains. mdpi.com

The final key step involves the aforementioned asymmetric aldol reaction of the phenazine aldehyde with a chiral ketone equivalent, which forges the carbon-carbon bond of the side chain while setting its stereocenters. mdpi.com

Table 2: Selected Key Intermediates in the Total Synthesis of Streptophenazine A

Intermediate Structure Role in Synthesis Reference
Nitroarene & Aniline Precursors Simple substituted aromatic rings Building blocks for the construction of the phenazine core. mdpi.com
Phenazine Aldehyde A phenazine core with a C1-aldehyde group Key intermediate that couples with the side-chain fragment. mdpi.com
Chiral Oxazolidinone Imide An acylated chiral auxiliary Provides the nucleophilic component for the asymmetric aldol reaction. mdpi.commdpi.com

Chemical Derivatization for Structural Modification

Beyond total synthesis, direct chemical derivatization of the natural streptophenazine scaffold offers a more straightforward route to new analogues. acs.orgucsd.edu This approach leverages the existing complex structure isolated from natural sources as a starting point for modification. The functional groups present on the phenazine core and its side chains serve as handles for chemical reactions.

For example, the presence of free carboxyl groups in certain streptophenazines has been confirmed through methylation and amidation reactions. acs.org These transformations not only help in structure elucidation but also generate ester and amide derivatives with potentially altered physicochemical properties and biological activities. acs.org The discovery of streptophenazines containing an N-formylglycine moiety highlights that such structures are excellent starting points for further chemical derivatization to potentially achieve improved antibiotic properties. ucsd.edu Nature itself provides a template for derivatization, as seen in the isolation of various streptophenazines (e.g., I, J, K) from sponge-derived Streptomyces strains, suggesting that the core scaffold is amenable to modification. mdpi.comrsc.org

Comparison of Synthetic and Biotechnological Derivatization Approaches

The generation of new streptophenazine analogues can be achieved through either purely chemical synthetic routes or biotechnological methods, each with distinct advantages and limitations. researchgate.netucsd.edu

Synthetic approaches , including total synthesis and semi-synthetic derivatization, offer unparalleled control, allowing for the precise and planned introduction of specific structural changes. researchgate.net This enables the creation of analogues that are not accessible through biological systems, facilitating systematic SAR studies. mdpi.com However, total synthesis is often a lengthy, multi-step process that can be resource-intensive and low-yielding. chemistrydocs.com

Biotechnological approaches , particularly the genetic manipulation of biosynthetic pathways, represent a powerful alternative. ucsd.edu By "refactoring" the cryptic streptophenazine biosynthetic gene cluster (spz) from Streptomyces sp. CNB-091 and expressing it in a heterologous host like Streptomyces coelicolor, researchers have been able to dramatically increase both the production levels and the chemical diversity of the resulting phenazines. ucsd.edunih.gov This single genetic engineering effort resulted in the production of over 100 streptophenazine-type compounds, including many novel structures with unprecedented features like an N-formylglycine attachment. ucsd.edu This method leverages the inherent biosynthetic machinery of the organism, which can create complex molecules and a diversity of analogues that would be very challenging to produce synthetically. mdpi.com However, this approach is often less predictable than chemical synthesis and can result in a complex mixture of products that require extensive separation and characterization. biorxiv.org

| Example | Asymmetric synthesis of (-)-streptophenazine A to confirm its structure. mdpi.comnih.gov | Refactoring the spz gene cluster to produce over 100 phenazine analogues. ucsd.edu |

Biological Activities and Mechanistic Insights of Streptophenazines

Antibacterial Spectrum and Efficacy

Streptophenazines, as a group, have demonstrated notable activity against various bacteria, particularly Gram-positive species.

Activity against Gram-Positive Bacteria

Streptophenazine J and its structural analogs have been evaluated for their inhibitory effects on several Gram-positive bacteria, including Bacillus subtilis, Staphylococcus lentus, Staphylococcus epidermidis, and the clinically significant Methicillin-Resistant Staphylococcus aureus (MRSA).

Bacillus subtilis : Various streptophenazines have shown moderate activity against Bacillus subtilis. For instance, streptophenazines C and H, as well as G and K, have demonstrated inhibitory effects on the growth of this bacterium. mdpi.comresearchgate.net

Staphylococcus lentus : Streptophenazine C has exhibited modest activity against Staphylococcus lentus. researchgate.netscribd.com This bacterium, while often considered a commensal, can be associated with infections, particularly in individuals working with animals. nih.gov

Staphylococcus epidermidis : Due to its clinical relevance, Staphylococcus epidermidis has been a target for testing the efficacy of streptophenazines. mdpi.com Streptophenazines G and K showed moderate antibacterial activity against this facultative pathogenic bacterium. mdpi.com In one study, streptophenazines 3 and 9 inhibited the growth of S. epidermidis with IC50 values of 14.5 µM and 8.4 µM, respectively. mdpi.com

Methicillin-Resistant Staphylococcus aureus (MRSA) : A significant area of research has been the activity of streptophenazines against MRSA, a major cause of antibiotic-resistant infections. researchgate.netnih.govfrontiersin.orgdntb.gov.ua Studies have identified multiple streptophenazine compounds with anti-MRSA activity. nih.govresearchgate.net For example, streptophenazine T showed anti-MRSA activity with a minimum inhibitory concentration (MIC) of 150.23 µM, while other streptophenazines like A, B, G, and F had MICs ranging from 37.74 to 146.12 µM. researchgate.netnih.govresearchgate.net Another analog, streptophenazine Q, demonstrated effective antibiotic activity against MRSA. mdpi.com

Interactive Table: Antibacterial Activity of Selected Streptophenazines

Compound Test Organism Activity Reference
Streptophenazine C Bacillus subtilis Moderate Activity researchgate.net
Streptophenazine H Bacillus subtilis Moderate Activity researchgate.net
Streptophenazine G Bacillus subtilis Moderate Activity mdpi.com
Streptophenazine K Bacillus subtilis Moderate Activity mdpi.com
Streptophenazine C Staphylococcus lentus Modest Activity researchgate.netscribd.com
Streptophenazine G Staphylococcus epidermidis Moderate Activity mdpi.com
Streptophenazine K Staphylococcus epidermidis Moderate Activity mdpi.com
Streptophenazine T MRSA MIC: 150.23 µM researchgate.netnih.govresearchgate.net
Streptophenazine A, B, F, G MRSA MIC: 37.74-146.12 µM researchgate.netnih.govresearchgate.net
Streptophenazine Q MRSA Effective Antibiotic Activity mdpi.com

Investigations into Antibacterial Mechanisms

The antibacterial action of phenazine (B1670421) compounds, including streptophenazines, is attributed to several mechanisms that disrupt essential cellular processes in bacteria. frontiersin.org

Cell Wall Damage : Some phenazine compounds are known to damage bacterial cell walls. nih.gov Scanning electron microscopy analysis of bacterial cells treated with a phenazine compound from a Streptomyces species revealed morphological changes such as a coarse, wrinkled, and distorted cell membrane. nih.gov This damage can lead to the leakage of intracellular components and ultimately cell death. nih.gov

DNA Intercalation and RNA Synthesis Inhibition : Various mechanisms have been proposed for phenazine antibiotics. acs.orgbiorxiv.org For instance, the phenazine antibiotic myxin (B609384) is known to intercalate with DNA, while lomofungin (B608627) inhibits RNA synthesis. acs.orgbiorxiv.org DNA gyrase, which alters the shape of DNA for replication and transcription, is another target for some antibiotics. frontiersin.org

Oxidative Damage : A primary mechanism of action for many phenazines is their ability to generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and cellular damage. asm.orgnih.govstressmarq.comresearchgate.net Pyocyanine, a well-studied phenazine, is known to provoke oxidative damage. biorxiv.org This can disrupt various cellular functions and contribute to the bactericidal effect.

Anti-Inflammatory Properties

Beyond their antibacterial effects, certain streptophenazines have been investigated for their potential anti-inflammatory activities.

Phosphodiesterase (PDE4B) Inhibition

A notable anti-inflammatory mechanism identified for some streptophenazines is the inhibition of phosphodiesterase 4B (PDE4B). mdpi.com PDE4B is an enzyme that plays a role in inflammatory pathways, and its inhibition can lead to an increase in cyclic adenosine (B11128) monophosphate (cAMP), which can suppress the function of inflammatory cells. mdpi.com Streptophenazine G, in addition to its antibacterial properties, has been shown to inhibit PDE4B, suggesting a dual potential for both antibacterial and anti-inflammatory effects. researchgate.net All tested streptophenazines (G, I, J, and K) in one study showed moderate inhibitory activities against PDE4B. mdpi.com

Other Investigated Bioactivities

The broad biological activity of phenazines extends to other areas, although research specifically on this compound in these contexts may be limited.

Antiparasitic Activity : Some phenazine compounds produced by Streptomyces have shown potential as anti-infective drugs. asm.org For example, certain munumbicins have been reported to inhibit malarial infection. frontiersin.org

Antifungal Activity : Phenazines are well-documented for their antifungal properties, which is a key aspect of their role in the biological control of plant pathogens. asm.org They are broadly inhibitory to the growth of fungi due to their ability to cause the accumulation of toxic superoxide (B77818) and hydrogen peroxide. asm.org

Antitumor Activity : Several phenazine derivatives have been investigated for their antitumor properties. mdpi.comresearchgate.net For instance, terpenoid phenazines have shown potential as cancer therapeutic agents. researchgate.net The mechanism of some phenazine-based anticancer agents involves inducing topoisomerase-II-dependent DNA cleavage and fragmentation. mdpi.com

Redox-Active Properties and Cellular Roles of Phenazines

The diverse biological activities of phenazines are fundamentally linked to their redox-active nature. nih.govcsic.esmdpi.comnih.gov

Phenazines are redox-active small molecules that can accept and donate electrons, allowing them to participate in a variety of cellular processes. nih.govresearchgate.netmit.edu This redox cycling is crucial for their function as antimicrobials, as it can lead to the production of reactive oxygen species that are toxic to other organisms. asm.org

In the bacteria that produce them, phenazines play multiple physiological roles. nih.govresearchgate.netnih.gov They can act as electron shuttles, helping to balance the intracellular redox state, particularly under oxygen-limited conditions found in biofilms. researchgate.netmit.edu This capability can enhance the survival and competitiveness of the producing organism in its natural environment. asm.org Furthermore, their redox properties are involved in iron acquisition by reducing ferric iron to a more soluble ferrous form. researchgate.netmit.edu The specific redox potential of a phenazine, which is influenced by its chemical structure and the environmental pH, determines its reactivity and biological function. nih.govmit.edupnas.org

Structure Activity Relationship Sar Studies of Streptophenazine J and Analogues

Impact of Substituent Variations on Biological Potency

Substituent variations on the streptophenazine core structure are a critical determinant of biological activity. The nature and position of these functional groups can dramatically alter the molecule's interaction with biological targets. A key point of variation is the C-1 position of the phenazine (B1670421) ring.

Research comparing streptophenazine analogues has demonstrated that a free carboxyl group at C-1 versus a carbomethoxyl group significantly impacts antibacterial potency. For instance, Streptophenazine G, which possesses a carbomethoxyl group at C-1, shows greater activity against both Staphylococcus epidermidis and Bacillus subtilis than Streptophenazine K, which has an unesterified carboxyl group at the same position. nih.govmdpi.com Streptophenazine G inhibited the growth of S. epidermidis and B. subtilis with IC₅₀ values of 8.4 µM and 8.2 µM, respectively. nih.govmdpi.com In contrast, Streptophenazine K was less potent, with IC₅₀ values of 14.5 µM against S. epidermidis and 21.6 µM against B. subtilis. nih.govmdpi.com

Interestingly, some structural modifications can lead to a complete loss of activity. Streptophenazine J, an isomer of a related analogue, was found to be inactive in the antibacterial assays where other streptophenazines showed efficacy. nih.govmdpi.com This highlights the high degree of structural specificity required for the bioactivity of these compounds.

CompoundKey Substituent at C-1IC₅₀ vs. S. epidermidis (µM)IC₅₀ vs. B. subtilis (µM)Reference
Streptophenazine GCarbomethoxyl (-COOCH₃)8.48.2 mdpi.com, nih.gov
Streptophenazine KCarboxyl (-COOH)14.521.6 mdpi.com, nih.gov
This compoundCarbomethoxyl (-COOCH₃)InactiveInactive mdpi.com, nih.gov
Streptophenazine ICarbomethoxyl (-COOCH₃)InactiveInactive mdpi.com, nih.gov

Influence of Alkyl Chain Modifications at C-6 and C-2′

Streptophenazines are phenazine-1,6-dicarboxylic acid (PDC)-derived compounds that feature variable alkyl side chains, often installed at C-6 by polyketide synthase (PKS) machinery. nih.govucsd.edu Further diversity is generated by variations in the alkyl chain linked at the C-2′ position of the amino acid-derived portion of the molecule. nih.gov

A study evaluating the anti-MRSA (methicillin-resistant Staphylococcus aureus) activity of several streptophenazines found that variations in the C-2' alkyl chain led to a range of potencies. researchgate.net Streptophenazines A, B, F, and G, which differ in the length and structure of this chain, exhibited MIC (Minimum Inhibitory Concentration) values between 37.74 µM and 146.12 µM. researchgate.net For example, (-)-Streptophenazine B showed moderate activity against MRSA with an MIC value of 4.2 µg/mL. researchgate.net The general trend observed in other classes of antimicrobial compounds, such as alkyl triphenylphosphonium salts, suggests that antibacterial activity often reaches a maximum for alkyl chains of a certain length (e.g., C₁₀ to C₁₆), with a subsequent loss of activity for longer or shorter chains. plos.org This principle likely applies to the streptophenazine class, where the lipophilicity conferred by the alkyl chain is a key factor in its antibacterial effect.

CompoundC-2' Alkyl Chain StructureAnti-MRSA Activity (MIC, µM)Reference
Streptophenazine A-CH(CH₃)₂Reported range of 37.74 - 146.12 µM researchgate.net
Streptophenazine B-CH₂CH(CH₃)₂
Streptophenazine F-CH(CH₃)CH₂CH₃
Streptophenazine G-CH(CH₃)CH₂CH₂CH₃

Stereochemical Effects on Bioactivity

The configuration of streptophenazines is often determined using NMR coupling constants and electronic circular dichroism (ECD). nih.govacs.org The coupling constant (³J) between the H-1′ and H-2′ protons can distinguish between like-configurations (S,S or R,R) and unlike-configurations (S,R or R,S). nih.gov Furthermore, the C-1′ stereocenter is close to the phenazine chromophore, causing its configuration to have a major effect on the ECD curve; a negative Cotton effect around 251-260 nm is characteristic of the S configuration at C-1′. nih.govresearchgate.netacs.org

Most bioactive, naturally occurring streptophenazines, such as streptophenazine G, possess the 1′S,2′R absolute configuration. nih.govresearchgate.net This specific arrangement appears to be favorable for biological activity. In contrast, this compound has been described as stereochemically unstable, a factor that complicates its structural elucidation and likely contributes to its observed lack of antibacterial activity. mdpi.comresearchgate.net The isolation of diastereomers, such as a compound with a 1'R,2'R configuration, has been reported, which allows for a direct investigation into how stereochemistry impacts function. researchgate.net While detailed comparative bioactivity data between different stereoisomers is not always available, the prevalence of the 1'S,2'R configuration among active analogues underscores the importance of specific stereochemistry for potency.

CompoundConfiguration at C-1', C-2'Key FindingReference
Streptophenazine G1'S, 2'RActive against S. epidermidis and B. subtilis. nih.govmdpi.com nih.gov, researchgate.net
Streptophenazine I1'S, 2'RInactive, despite having the common 'unlike' configuration. researchgate.net, nih.gov
This compoundUndefined (Stereochemically unstable)Inactive; instability may prevent proper target interaction. mdpi.comresearchgate.net mdpi.com, researchgate.net
Streptophenazine Analogue1'R, 2'RA positive Cotton effect indicates the 1'R configuration. researchgate.net

Analysis of Novel Moieties (e.g., N-formylglycine, N-acetyl-cysteine) on Activity

The discovery of streptophenazine analogues bearing novel chemical moieties has opened new avenues in SAR studies, revealing that such modifications can significantly enhance bioactivity. The incorporation of amino acid-based groups, such as N-formylglycine and N-acetyl-cysteine, represents a key diversification strategy.

Refactoring the streptophenazine biosynthetic gene cluster led to the production of previously unseen analogues containing an N-formylglycine attachment. nih.govucsd.edu These compounds, including Streptophenazines Q and R, demonstrated superior antibacterial activity compared to their counterparts lacking this moiety. nih.gov This suggests that the N-formylglycine group provides additional interactions with the biological target, thereby increasing the compound's potency.

Similarly, N-acetyl-cysteinylated streptophenazines have been isolated and characterized. acs.orgbiorxiv.org These compounds are formed by the attachment of an N-acetyl-cysteine group via a thioether bond, likely at the C-1′ position. acs.org One such derivative, an N-acetyl-cysteinylated version of Streptophenazine F, was found to possess broad-spectrum antibacterial activity, inhibiting the growth of Streptococcus pneumoniae and Staphylococcus aureus with MICs of 12 µM and 43 µM, respectively. biorxiv.org It also showed activity against Micrococcus luteus (68 µM) and, to a lesser extent, some Gram-negative bacteria. biorxiv.org This activity profile highlights the potential of using novel moieties to expand the antibacterial spectrum and potency of the streptophenazine scaffold. The N-acetyl-cysteine moiety is hypothesized to derive from cellular detoxification pathways involving mycothiol. acs.org

Compound/Analogue ClassNovel MoietyBioactivity (MIC)Reference
Streptophenazines Q & RN-formylglycineEnhanced antibacterial activity compared to analogues without the moiety. nih.gov
N-acetyl-cysteinylated Streptophenazine FN-acetyl-cysteinevs. S. aureus: 43 µM biorxiv.org
N-acetyl-cysteinylated Streptophenazine Fvs. S. pneumoniae: 12 µM
N-acetyl-cysteinylated Streptophenazine Fvs. M. luteus: 68 µM
N-acetyl-cysteinylated Streptophenazine Fvs. E. coli ΔtolC: 291 µM
N-acetyl-cysteinylated Streptophenazine Fvs. P. aeruginosa: 428 µM

Production and Process Engineering Methodologies for Streptophenazines

Bioreactor Scale-Up and Fermentation Optimization

The biotechnological production of streptophenazines is a viable approach, with studies demonstrating successful scale-up from small-scale cultures to large-volume bioreactors. The producing organism, Streptomyces sp. HB202, has been the subject of fermentation scale-up studies to enhance the yield of these compounds. mdpi.com

Initial production optimization often begins in shake flask cultures. For instance, experiments in Erlenmeyer flasks have shown that adjusting the initial pH of the culture medium can significantly impact the production of secondary metabolites by Streptomyces sp. HB202, with a pH of 9.0 being identified as optimal. mdpi.com

The following table summarizes the impact of scale-up on the yield of Streptophenazines I and J. mdpi.com

Fermentation ScaleVolumeCombined Yield of Streptophenazine I & J (µg/L)
Erlenmeyer Flask1 L104
Stirred Tank Reactor10 L109
Stirred Tank Reactor200 L196

This interactive table is based on data from fermentation studies of Streptomyces sp. HB202. mdpi.com

A key aspect of fermentation is that the desired metabolites, like Streptophenazine J, can be both secreted into the culture medium and stored within the microbial cells. Therefore, both the culture broth and the mycelia must be processed to ensure maximum recovery of the product. mdpi.com

Downstream Processing and Purification Techniques (e.g., HPLC)

Following fermentation, a multi-step downstream processing and purification strategy is essential to isolate this compound from the complex mixture of other streptophenazine derivatives and culture components.

The initial step typically involves the extraction of the metabolites from the fermentation broth and mycelia. For smaller scale operations, direct solvent extraction with ethyl acetate (B1210297) (EtOAc) is a common method. mdpi.comucsd.edu However, for large-volume cultures, such as a 200 L fermentation, this method becomes impractical due to the large quantities of solvent required. mdpi.com In such cases, a capture step using adsorbent resins like Amberlite XAD is employed to concentrate the target compounds from the culture broth. The cell mass can be separated and extracted separately, often with ethanol. mdpi.comacs.org

The crude extracts, whether from solvent extraction or resin capture, contain a mixture of numerous streptophenazine derivatives. mdpi.com These extracts are then subjected to various chromatographic techniques for separation and purification.

A common purification workflow is as follows:

Initial Fractionation: The crude extract is often first fractionated using column chromatography with a reversed-phase resin, such as C18, or by using Sephadex LH-20. ucsd.edunih.govdoi.org

Preparative High-Performance Liquid Chromatography (HPLC): The resulting fractions are then subjected to preparative HPLC, which allows for the separation of compounds on a larger scale. mdpi.comucsd.edu

Semi-preparative HPLC: For final polishing and to obtain highly pure compounds, semi-preparative HPLC is often the final step. mdpi.comucsd.edudoi.org

The use of a Diode Array Detector (DAD) in conjunction with HPLC is particularly useful as it allows for the identification of phenazine (B1670421) compounds based on their characteristic UV-Vis absorption spectra (typically around 250 nm and 365 nm). mdpi.comdoi.org

The following table outlines a typical downstream processing scheme for streptophenazines.

Process StepTechnique/ReagentPurposeReference(s)
Extraction (Small Scale) Ethyl Acetate (EtOAc)Extraction of metabolites from culture broth and mycelia. mdpi.comucsd.edu
Capture (Large Scale) Amberlite XAD ResinConcentration of metabolites from large volumes of culture broth. mdpi.com
Initial Chromatography C18 Column Chromatography / Sephadex LH-20Initial fractionation of the crude extract. ucsd.edunih.govdoi.org
Main Purification Preparative HPLC-UVSeparation of streptophenazine derivatives. mdpi.comucsd.edu
Final Purification Semi-preparative HPLC-DADIsolation of pure this compound. mdpi.comucsd.edudoi.org

This interactive table summarizes the common techniques used in the purification of streptophenazines.

Genetic Strategies for Yield Enhancement

Genetic engineering offers powerful tools to enhance the production of streptophenazines by manipulating the biosynthetic machinery of the producing Streptomyces strains. A primary target for these strategies is the streptophenazine biosynthetic gene cluster (BGC), designated as the spz cluster. ucsd.edunih.gov

Heterologous Expression and Promoter Engineering:

One of the significant challenges in natural product research is that many BGCs are "silent" or poorly expressed under standard laboratory conditions. ucsd.edunih.gov A powerful strategy to overcome this is the heterologous expression of the entire BGC in a well-characterized host organism, such as Streptomyces coelicolor. ucsd.eduresearchgate.net

In the case of streptophenazines, the spz BGC from the native producer Streptomyces sp. CNB-091 was cloned and introduced into S. coelicolor M1146. ucsd.edu However, initial attempts did not result in significant production, indicating that simply transferring the genes was not sufficient. ucsd.edu

To activate the silent BGC, a "refactoring" approach was employed. This involved replacing the native regulatory elements of the spz cluster with strong, constitutive promoters. By placing promoters like ermEp* upstream of key operons within the BGC, transcription of the biosynthetic genes was forcefully activated, leading to a significant increase in the production and chemical diversity of streptophenazines. ucsd.edunih.gov This promoter engineering strategy successfully turned a silent pathway into a productive one. ucsd.edu

Genome Mining and BGC Identification:

The identification of the spz BGC itself is a critical first step. This is achieved through genome mining, where the genome of the producing strain is sequenced and analyzed for genes characteristic of phenazine biosynthesis, such as phzE and phzF. mdpi.commdpi.com The identification of a gene cluster highly similar to known streptophenazine BGCs confirms the genetic basis for production and provides the targets for subsequent genetic manipulation. acs.org

Other Genetic Approaches:

Beyond promoter replacement, other genetic strategies can be employed to enhance yield:

Overexpression of Pathway-Specific Activators: Many BGCs have their own regulatory genes that act as activators. Overexpressing these can boost the production of the final compound. researchgate.net

Deletion of Repressors: Conversely, some BGCs are controlled by repressor proteins. Deleting the genes that code for these repressors can de-repress the pathway and increase production. mdpi.com

Host Engineering: The heterologous host itself can be engineered to be a "super-host" by deleting its own endogenous BGCs. This reduces competition for precursor molecules and cellular energy, channeling more resources towards the production of the target compound. mdpi.com

These genetic strategies not only hold the potential to increase the yield of known compounds like this compound but also to generate novel derivatives by manipulating the biosynthetic enzymes, further expanding the chemical diversity of the streptophenazine family. nih.govjmicrobiol.or.kr

Future Perspectives and Research Directions

Exploration of Undiscovered Streptophenazine Analogues

The discovery of a multitude of streptophenazine derivatives, often from a single microbial source, highlights the remarkable biosynthetic plasticity of the producing organisms. ucsd.edu For instance, the marine-derived Streptomyces strain HB202 is known to produce at least eight different streptophenazines (A-H), and further investigation of its culture extracts revealed the presence of over ten additional, yet unidentified, derivatives. acs.orgd-nb.info This inherent capacity for diversification suggests that a vast number of streptophenazine analogues likely remain undiscovered in nature.

The application of advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS) and molecular networking, has proven to be a powerful strategy for uncovering these cryptic metabolites. mdpi.comnih.gov By creating visual maps of related molecules within a complex mixture, molecular networking can guide the targeted isolation of novel analogues that might otherwise be overlooked. mdpi.com The OSMAC (One Strain, Many Compounds) approach, which involves systematic variation of cultivation parameters, can also be employed to induce the production of previously silent or low-titer streptophenazines.

Future exploration for undiscovered streptophenazine analogues will likely focus on several key areas:

Genomic Mining: With the increasing availability of microbial genome sequences, bioinformatic tools can be used to identify novel streptophenazine biosynthetic gene clusters (BGCs) in a wide range of bacteria. mdpi.com

Cultivation of Under-Explored Microorganisms: Isolating and cultivating bacteria from unique and underexplored environments, such as marine sediments, sponges, and insect microbiomes, is expected to yield novel streptophenazine-producing strains. ucsd.edunaturalproducts.net

Co-cultivation: Growing streptophenazine-producing strains with other microorganisms can trigger the activation of silent BGCs and lead to the production of new analogues.

Deeper Mechanistic Investigations of Biological Activities

While a number of streptophenazines have demonstrated antibacterial and other biological activities, the specific mechanisms of action are not yet fully understood. For Streptophenazine J, initial screenings have shown a lack of antibacterial activity against Staphylococcus epidermidis and Bacillus subtilis. nih.gov However, other streptophenazines, such as G and K, have exhibited moderate activity against phosphodiesterase 4B (PDE4B), an enzyme involved in inflammatory processes. mdpi.com Although not explicitly tested, it is plausible that this compound may also possess similar or other, as yet undiscovered, biological activities.

Future research should focus on elucidating the precise molecular targets and pathways through which streptophenazines exert their effects. This could involve:

Target Identification Studies: Utilizing techniques such as affinity chromatography, pull-down assays with biotinylated probes, and yeast three-hybrid systems to identify the specific cellular proteins that bind to this compound and its analogues.

Enzymatic Assays: Screening this compound against a broader panel of enzymes and receptors to uncover potential inhibitory or modulatory activities beyond PDE4B.

Cell-Based Assays: Investigating the effects of this compound on various cellular processes, such as cell signaling, apoptosis, and inflammation, in different cell lines.

Transcriptomic and Proteomic Analyses: Studying the changes in gene and protein expression in cells treated with this compound to gain insights into its downstream effects.

A deeper understanding of the structure-activity relationships (SAR) within the streptophenazine class is also crucial. By comparing the biological activities of different analogues, researchers can identify the key structural features responsible for specific biological effects. This knowledge is essential for the rational design of more potent and selective derivatives.

Advanced Biosynthetic Engineering for Targeted Derivatization

The elucidation of the streptophenazine biosynthetic pathway opens up exciting possibilities for the production of novel derivatives through genetic engineering. The general pathway involves the synthesis of the phenazine-1,6-dicarboxylic acid (PDC) core, followed by the attachment and modification of an alkyl side chain by a type I polyketide synthase (PKS) system. mdpi.com

Advanced biosynthetic engineering strategies that could be applied to this compound include:

Promoter Engineering: As demonstrated with a cryptic streptophenazine BGC, the introduction of strong, constitutive promoters can lead to the overexpression of the entire pathway and the production of a wider range of analogues. ucsd.edu

Gene Knockout and Heterologous Expression: Deleting specific genes in the BGC can lead to the accumulation of biosynthetic intermediates or the production of new derivatives. Furthermore, expressing the entire BGC in a heterologous host can provide a cleaner background for metabolic engineering and may lead to the production of novel compounds. nih.gov

Domain Swapping and Module Engineering in PKS: The PKS responsible for the synthesis of the alkyl side chain is a modular enzyme. By swapping or modifying specific domains or modules within the PKS, it may be possible to alter the length, branching, and functionalization of the side chain, leading to the creation of a diverse library of novel streptophenazines.

Precursor-Directed Biosynthesis: Feeding the producing organism with synthetic analogues of the natural biosynthetic precursors can lead to their incorporation into the final product, resulting in the formation of new derivatives with modified side chains or phenazine (B1670421) cores.

These biosynthetic engineering approaches offer a powerful and versatile platform for generating novel streptophenazine analogues with potentially improved or entirely new biological activities.

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the advantages of chemical synthesis and enzymatic catalysis to create complex molecules in a more efficient and selective manner. This approach could be particularly valuable for the synthesis of this compound and its analogues.

A potential chemoenzymatic strategy for this compound could involve:

Chemical Synthesis of the Phenazine Core: The phenazine-1-carboxylic acid or phenazine-1,6-dicarboxylic acid core can be prepared through established chemical methods. rroij.com

Enzymatic Elongation of the Side Chain: The chemically synthesized phenazine core could then be fed to a cell-free system containing the purified PKS enzymes from the streptophenazine BGC. These enzymes would then catalyze the attachment and elongation of the alkyl side chain.

Enzymatic Tailoring Reactions: Specific tailoring enzymes from the BGC, such as methyltransferases or oxidoreductases, could be used to introduce the final modifications to the side chain, such as the C-6' methylation characteristic of this compound.

The use of enzymes in this process offers several advantages, including high stereoselectivity and regioselectivity, which are often difficult to achieve through purely chemical methods. This approach would not only provide access to this compound but also allow for the creation of a wide range of analogues by using different chemically synthesized phenazine cores or by employing different tailoring enzymes.

Expanding Microbial Source Discovery for Novel Structures

The discovery of streptophenazines from diverse microbial sources, including marine sponges and insects, underscores the widespread distribution of their biosynthetic gene clusters in nature. ucsd.edunaturalproducts.net Expanding the search for streptophenazine producers to new and underexplored microbial habitats is a promising strategy for the discovery of novel structures.

Future efforts in this area should focus on:

Exploring Extreme Environments: Microorganisms from extreme environments, such as deep-sea vents, hypersaline lakes, and arid deserts, are known to produce unique secondary metabolites and may represent a rich source of novel streptophenazines.

Investigating Symbiotic Microorganisms: Many microorganisms live in symbiotic relationships with other organisms, such as plants, fungi, and invertebrates. These symbiotic microbes often produce bioactive compounds to protect their hosts and may harbor novel streptophenazine BGCs.

Utilizing Metagenomic Approaches: Metagenomics allows for the direct cloning and expression of BGCs from environmental DNA, bypassing the need for microbial cultivation. This approach provides access to the vast biosynthetic potential of unculturable microorganisms, which are estimated to represent the majority of microbial life on Earth.

Developing High-Throughput Screening Methods: The development of rapid and sensitive screening methods, such as those based on mass spectrometry or biosensors, will be essential for efficiently screening large numbers of microbial extracts for the presence of novel streptophenazines.

By expanding the scope of microbial source discovery, researchers can tap into a vast and largely unexplored reservoir of chemical diversity, leading to the identification of new streptophenazine structures with unique biological activities.

Q & A

Q. What are the key structural features of Streptophenazine J, and how are they characterized experimentally?

this compound's structure is determined through a combination of nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, Yang et al. (2011) resolved the absolute configuration of streptophenazine A using asymmetric synthesis and comparative spectral analysis, a methodology applicable to this compound . Key steps include:

  • Heteronuclear Multiple Bond Correlation (HMBC) to identify carbon-proton linkages.
  • Circular Dichroism (CD) for stereochemical confirmation.
  • Crystallographic data refinement to resolve ambiguous NOE (Nuclear Overhauser Effect) signals.

Q. How is the biosynthetic pathway of this compound elucidated, and what genetic tools are essential for this process?

The biosynthetic gene cluster (BGC) of streptophenazines involves hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) systems . Key methodologies include:

  • Gene knockout experiments using CRISPR-Cas9 in Streptomyces hosts to identify essential biosynthetic genes .
  • Heterologous expression in model strains like S. coelicolor M1146 to validate BGC functionality .
  • LC-MS/MS-based metabolomics to track intermediate metabolites during pathway refactoring .

Q. What experimental frameworks are recommended for designing studies on this compound's bioactivity?

Use the PICO framework (Population, Intervention, Comparison, Outcome) :

  • Population : Bacterial/fungal strains relevant to the compound's known antimicrobial activity.
  • Intervention : Dose-response assays with this compound.
  • Comparison : Positive controls (e.g., known antibiotics like vancomycin).
  • Outcome : Minimum inhibitory concentration (MIC) and cytotoxicity profiling.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or bioactivity profiles across studies on this compound analogs?

Apply network meta-analysis principles to synthesize conflicting data :

  • Node-splitting models to assess direct vs. indirect evidence discrepancies.
  • Consistency checks using Bayesian frameworks (e.g., WinBUGS or OpenBUGS) .
  • Sensitivity analysis to identify outliers in bioassay conditions (e.g., pH, temperature) .

Q. What strategies are effective for engineering this compound's BGC to enhance yield or modify structural features?

Advanced genetic tools include:

  • CRISPR-Cas12a (Cpf1) for multiplexed gene editing in high-GC Streptomyces genomes .
  • Base-editing systems (e.g., dCas9-deaminase fusions) to introduce point mutations without double-strand breaks .
  • Enzymatic DNA synthesis for codon-optimized gene clusters resistant to host silencing .

Q. How should heterogeneity in meta-analyses of this compound's pharmacological data be quantified and addressed?

Use I² and H² statistics to quantify heterogeneity :

  • I² > 50% indicates substantial variability; explore subgroup analyses (e.g., solvent type, assay methodology).
  • Random-effects models to account for between-study variance.
  • Meta-regression to adjust for covariates like bacterial strain virulence .

Methodological Guidance for Data Synthesis

Q. What systematic review protocols are suitable for aggregating this compound's preclinical data?

Follow PRISMA 2020 guidelines :

  • Search strategy : Combine databases (PubMed, Web of Science) with manual mining of Streptomyces genomics repositories .
  • Risk of bias assessment : Use ROBINS-I for non-randomized studies.
  • Data extraction : Tabulate bioactivity data, structural modifications, and host engineering methods (see Table 1).

Table 1 : Key parameters for systematic reviews of this compound studies.

ParameterExample ValuesSource Study IDs
MIC range0.5–32 µg/mL (Gram-positive pathogens)
BGC size~45 kb
Heterologous hostS. coelicolor M1146

Addressing Knowledge Gaps

Q. How can researchers prioritize understudied aspects of this compound, such as its ecological roles in microbial communities?

  • Multi-omics integration : Correlate transcriptomic data from this compound-producing strains with co-cultured microbes .
  • Quorum-sensing disruption assays to assess interference with bacterial communication .

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Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.